molecular formula C7H6F3NO2S B1333700 3-(Trifluoromethylsulfonyl)aniline CAS No. 426-59-5

3-(Trifluoromethylsulfonyl)aniline

Cat. No. B1333700
M. Wt: 225.19 g/mol
InChI Key: LZYNHEOVZMLXIO-UHFFFAOYSA-N
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Patent
US08048909B2

Procedure details

Under ice-cooling, thionyl chloride (4 mL) was added dropwise to water (24 mL) over 30 min. The mixture was stirred at room temperature for 12 hr to give a sulfur dioxide-containing solution. Under ice-cooling, {3-[(trifluoromethyl)sulfonyl]phenyl}amine (1.0 g) was added to concentrated hydrochloric acid (6 mL) and the mixture was stirred. An aqueous solution (2 mL) of sodium nitrite (0.34 g) was added dropwise while maintaining the inside temperature at not higher than 5° C. and the mixture was further stirred for 15 min. The mixture was gradually added at 5° C. to a mixture of the above-mentioned sulfur dioxide-containing solution added with cuprous chloride (10 mg). Under ice-cooling, the mixture was further stirred for 30 min, and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=9:1→7:3) to give the title compound as a pale-yellow oil (yield 1.08 g, 79%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
10 mg
Type
reactant
Reaction Step Four
Yield
79%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[S:3]([C:6]1[CH:7]=[C:8](N)[CH:9]=[CH:10][CH:11]=1)(=[O:5])=[O:4].[ClH:15].N([O-])=O.[Na+].[S:20](=[O:22])=[O:21]>>[F:1][C:2]([F:14])([F:13])[S:3]([C:6]1[CH:7]=[C:8]([S:20]([Cl:15])(=[O:22])=[O:21])[CH:9]=[CH:10][CH:11]=1)(=[O:5])=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC(S(=O)(=O)C=1C=C(C=CC1)N)(F)F
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Four
Name
cuprous chloride
Quantity
10 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing solution
TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling
STIRRING
Type
STIRRING
Details
the mixture was further stirred for 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
containing solution
TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling
STIRRING
Type
STIRRING
Details
the mixture was further stirred for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=9:1→7:3)

Outcomes

Product
Name
Type
product
Smiles
FC(S(=O)(=O)C=1C=C(C=CC1)S(=O)(=O)Cl)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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